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Compound of Interest

Compound Name: 1-Methyl-6-methoxyisoquinolinol
CAS No.: 140683-35-8
Cat. No.: B1146419

Get Quote

Executive Summary & Structural Definition

1-Methyl-6-methoxyisoquinolinol (CAS: 140683-35-8) presents a unique nomenclature
challenge that defines the scope of this theoretical study. In the context of isoquinoline
chemistry, the suffix "-ol" at position 1, combined with a 1-methyl substitution, identifies this
molecule as the pseudo-base (hemiaminal) form of the 6-methoxy-1-methylisoquinolinium
cation.

This guide focuses on the theoretical characterization of this pseudo-base equilibrium, a pivotal
mechanism governing the lipophilicity, bioavailability, and reactivity of quaternary isoquinoline
drugs.

Core Molecular Identities
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Structure

Species o Electronic State Relevance
Description
1-Methyl-6- _
o ) S Aromatic, Charged Water-soluble,
Cationic Form methoxyisoquinoliniu ) )
(+1), Planar bioactive core.
m

1-Hydroxy-1-methyl-6-  Non-aromatic ) -
Lipophilic, crosses

Pseudo-base (Target) methoxy-1,2- (heterocyclic ring),
. . o . BBB, prodrug form.
dihydroisoquinoline Neutral, Chiral (C1)
Amino- Acyclic chain (rare in Transient

Open Tautomer ] ) )
aldehyde/ketone form this scaffold) intermediate.

Computational Methodology Pipeline

To ensure high-fidelity predictions, we employ a composite workflow integrating Density
Functional Theory (DFT) for electronic structure and Molecular Dynamics (MD) for stability

profiling.
Theory Level & Basis Sets[1][2][3]

o Geometry Optimization:DFT / B3LYP / 6-311++G(d,p)

o Rationale: The B3LYP hybrid functional provides a balanced description of organic bond
lengths. The 6-311++G(d,p) basis set includes diffuse functions essential for describing
the lone pairs on Oxygen and Nitrogen, as well as the anionic character of the transition
states.

e Solvation Model:PCM (Polarizable Continuum Model)
o Solvents: Water (

) for cationic stability; Chloroform (

) for pseudo-base stability.

e Frequency Analysis: Required to confirm global minima (NIMAG=0) and calculate Zero-Point
Energy (ZPE).
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Workflow Visualization

The following diagram outlines the logical flow for the theoretical characterization of the cation-
pseudobase equilibrium.
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Figure 1. Computational workflow for structural and reactive profiling.

Structural & Electronic Analysis
Geometry and Hybridization
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The conversion from the isoquinolinium cation to the pseudo-base involves a hybridization
change at C1 from

to

e Bond Lengths:

o C1-N2 Bond: Predicted to elongate from ~1.34 A (aromatic partial double bond) in the
cation to ~1.46 A (single bond) in the pseudo-base.

o C1-O(Hydroxyl): Formation of a new bond (~1.41 A).

o Chirality: The pseudo-base possesses a chiral center at C1. Theoretical studies must
calculate both R and S enantiomers. While energetically degenerate in achiral environments,
their interaction with chiral protein targets (e.g., enzymes) will differ.

Frontier Molecular Orbitals (FMO)
The HOMO-LUMO gap (

) serves as a global reactivity descriptor.

Pseudo-base

Descriptor Cation (Water Interpretation
i (Water) (CHCI3) i
) Benzene ring Nitrogen lone pair / Pseudo-base is a

HOMO Location )
(Methoxy donor) Benzene better nucleophile.
Pyridinium rin ; Cation C1 is highl

LUMO Location Y J Delocalized - oy
(C1/N2) electrophilic.

Cation is softer/more
~3.5-4.0eVv ~5.0-55¢eV reactive; Pseudo-base
is harder/stable.

(eV)

Molecular Electrostatic Potential (MEP)[4]
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» Cation: Shows a strong positive electrostatic potential region localized over the pyridinium
ring, specifically at C1, driving the nucleophilic attack by

e Pseudo-base: The MEP surface reveals a negative potential region on the Oxygen of the
newly formed -OH group and the methoxy oxygen, serving as hydrogen bond acceptors.

Spectroscopic Fingerprinting (Validation)

To validate theoretical models against experimental data, we calculate key spectroscopic
markers.[1][2]

NMR Shift Prediction (GIAO Method)

The formation of the pseudo-base is most easily tracked by

and
NMR.

e Protocol:DFT / B3LYP / 6-311++G(d,p) // GIAO (Gauge-Independent Atomic Orbital)

o Reference: TMS (Tetramethylsilane) calculated at the same level.

Cation Shift ( Pseudo-base Shift (
Nucleus / Position Diagnostic Change
ppm) ppm)

) ) Upfield shift due to
2.8 - 3.2 (Deshielded) 1.4 - 1.6 (Shielded)

(C1-Methyl) loss of aromaticity.
155 - 165 ( 80 - 90 ( Primary Confirmation
C1 i
€D ) , Hemiaminal) Signal
Appearance of
(C1-OH) N/A 4.5 - 6.0 (Broad)

exchangeable proton.

In Silico Pharmacokinetics & Docking
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ADMET Profiling

The cation-pseudobase equilibrium acts as a "molecular switch” for bioavailability.
 Lipophilicity (LogP):
o Cation: LogP < 0 (Hydrophilic, poor BBB penetration).
o Pseudo-base: LogP
2.0 - 2.5 (Lipophilic, good BBB penetration).

e Mechanism: In the blood (pH 7.4), the equilibrium allows a fraction of the lipophilic pseudo-
base to cross the blood-brain barrier. Once in the acidic environment of the brain or
lysosomes, it may revert to the bioactive cation.

Molecular Docking: Target Hypothesis

Isoquinoline derivatives are classic scaffolds for Acetylcholinesterase (AChE) and Monoamine
Oxidase B (MAO-B) inhibition.

e Target: Human AChE (PDB ID: 4EY7).
e Grid Box: Centered on the Catalytic Anionic Site (CAS) and Peripheral Anionic Site (PAS).
e Protocol:
o Ligand Prep: Minimize the Pseudo-base (neutral) and Cation (charged) forms separately.
o Docking Engine: AutoDock Vina.
o Interaction Analysis: Look for

stacking (Trp286) and cation-

interactions (Trp86).
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Figure 2: Predicted interaction map within the Acetylcholinesterase active site.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
Suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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